molecular formula C16H12N2O2S2 B2371974 N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide CAS No. 865659-19-4

N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide

Cat. No.: B2371974
CAS No.: 865659-19-4
M. Wt: 328.4
InChI Key: BPTPNBWSOKFDTN-UHFFFAOYSA-N
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Description

N-Pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide (CAS: 865659-19-4) is a heterocyclic sulfonamide compound with a molecular formula of C₁₆H₁₂N₂O₂S₂ and a molecular weight of 328.41 g/mol . Its structure features a pyrroloquinoline core fused to a thiophene ring via a sulfonamide linkage.

Properties

IUPAC Name

N-pyrrolo[1,2-a]quinolin-6-ylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S2/c19-22(20,16-7-3-11-21-16)17-14-5-1-6-15-13(14)9-8-12-4-2-10-18(12)15/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTPNBWSOKFDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC3=CC=CN3C2=C1)NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for catalyst and ligand selection, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Anticancer Activity

N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide has been studied for its potential as an anticancer agent. The compound exhibits activity against various cancer cell lines, particularly through mechanisms involving the inhibition of specific kinases that play crucial roles in cancer progression.

Case Study: Inhibition of c-Jun N-terminal Kinases (JNKs)

Research has demonstrated that compounds targeting JNK pathways can reduce tumor necrosis factor-alpha (TNF-α) levels and inhibit cancer cell proliferation. This compound was shown to have a similar effect by modulating JNK activity, which is often upregulated in cancer cells. This modulation leads to decreased cell survival and increased apoptosis in malignant cells .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. JNK pathways are implicated in neurodegenerative diseases, and inhibiting these pathways can protect neurons from apoptosis.

Case Study: Protection Against Ischemia-Reperfusion Injury

In models of ischemia-reperfusion injury, administration of this compound showed significant reductions in neuronal death and improved functional outcomes. This suggests its potential use in treating conditions like stroke or traumatic brain injury .

Chemical Tool for Biochemical Assays

This compound serves as a valuable chemical tool for studying biological processes. Its ability to selectively inhibit certain kinases allows researchers to dissect signaling pathways involved in various cellular responses.

Applications in High Throughput Screening

The compound has been utilized in high-throughput screening assays to identify new therapeutic targets and understand the molecular mechanisms underlying disease states. By using this compound in screening libraries, researchers can efficiently identify other potential inhibitors or modulators of related pathways .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and selectivity. Modifications to the thiophene sulfonamide moiety have been explored to enhance potency against specific targets while minimizing off-target effects.

ModificationEffect on ActivityReference
Addition of electron-withdrawing groupsIncreased potency against JNK
Alteration of substituents on the quinoline ringImproved selectivity for cancer cell lines

Mechanism of Action

The mechanism of action of N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Reference
N-Pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide C₁₆H₁₂N₂O₂S₂ 328.41 865659-19-4 Thiophene-sulfonamide linked to pyrroloquinoline
4-Methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide C₁₉H₁₆N₂O₃S 352.41 865659-20-7 Methoxy-substituted benzene sulfonamide linked to pyrroloquinoline
Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate C₁₉H₁₅NO₄S 353.40 900018-84-0 Thiophene ester with benzoylamino-phenoxy substituent
2′,6′-Difluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonanilide C₁₃H₁₀F₂N₆O₂S 384.32 Not provided Triazolopyrimidine core with difluorophenyl and sulfonamide groups

Detailed Analysis of Structural Differences and Implications

Thiophene vs. Benzene Sulfonamide
  • Target Compound vs. 4-Methoxy Analogue: The replacement of the thiophene ring in the target compound with a methoxy-substituted benzene ring in 4-Methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide increases molecular weight (352.41 vs. 328.41 g/mol) and introduces a methoxy group, which enhances lipophilicity.
Heterocyclic Core Variations
  • Triazolopyrimidine Sulfonamide (): The triazolopyrimidine core in 2′,6′-Difluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonanilide differs significantly from the pyrroloquinoline system. The presence of fluorine atoms and a nitrogen-rich heterocycle may improve metabolic stability and target selectivity, common in kinase inhibitors or antimicrobial agents .
Functional Group Modifications
  • Methyl Thiophene Carboxylate (): Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate lacks the sulfonamide group but includes a benzoylamino-phenoxy substituent and an ester moiety. This structure suggests divergent reactivity, such as susceptibility to hydrolysis, contrasting with the stability of sulfonamides .

Biological Activity

N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anti-microbial and anti-cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound is synthesized through a series of chemical reactions that include quinolone-alkyne cyclization. This synthetic pathway allows for the introduction of various functional groups that enhance biological activity. The structure features a pyrroloquinoline core, which is known for its diverse pharmacological properties.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant anti-microbial activity against various pathogens. Notably, it has shown potent effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 8 µg/mL against drug-resistant strains .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Reference
Mycobacterium tuberculosis8
Plasmodium spp.Nanomolar range
Toxoplasma gondiiPotent

Cytotoxicity and Anti-Cancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, potentially through the inhibition of specific metabolic pathways essential for tumor growth. This is particularly relevant in the context of multi-drug resistant cancer phenotypes.

Case Study: Anti-Cancer Efficacy

In a study assessing the cytotoxicity of various derivatives, this compound was found to have an IC50 value significantly lower than many existing chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy .

The mechanisms behind the biological activity of this compound are multifaceted:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical to pathogen survival and proliferation.
  • Disruption of Cellular Functions : By interfering with cellular signaling pathways, it can induce stress responses leading to cell death.
  • Modulation of Drug Efflux Pumps : Similar compounds have demonstrated the ability to inhibit efflux pumps in pathogenic organisms, enhancing their efficacy against resistant strains .

Pharmacokinetics and Drug-Likeness

In silico studies have indicated favorable pharmacokinetic properties for this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) suggest that this compound possesses good drug-likeness characteristics.

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilityHigh
LipophilicityModerate
BioavailabilityPredicted High
Metabolic StabilityFavorable

Q & A

Q. How can this compound’s photochemical properties be leveraged for non-pharmaceutical uses?

  • Methodological Answer :
  • Electrochemical Analysis : Cyclic voltammetry to assess HOMO/LUMO levels for photovoltaic applications .
  • Thin-Film Fabrication : Spin-coat derivatives on ITO glass and measure photon conversion efficiency .

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